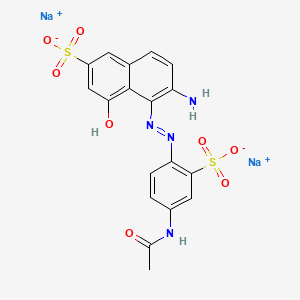

Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate

Overview

Description

Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate, also known as Acid Red 37, is a synthetic organic compound commonly used as a dye. It belongs to the azo dye family and is characterized by its vivid red color. This compound is widely utilized in various industries, including textiles, leather, and paper.

Mechanism of Action

Target of Action

LISSAMINE FAST RED B primarily targets cellular components for staining purposes. It is widely used as a histological dye, particularly for staining fibrin in tissue samples . The compound binds to specific cellular structures, allowing for enhanced visualization under a microscope.

Mode of Action

The dye interacts with cellular proteins and nucleic acids through ionic and hydrogen bonding. The sulfonate groups in its structure facilitate binding to positively charged sites on proteins and other macromolecules. This interaction results in the dye adhering to specific cellular components, providing contrast and highlighting particular features .

Biochemical Pathways

As a staining agent, LISSAMINE FAST RED B does not significantly alter biochemical pathways. Its primary role is to provide visual contrast in histological samples. Its binding to cellular components can help in identifying and studying various biochemical processes by making specific structures more visible under a microscope .

Pharmacokinetics

In histological applications, the dye is applied directly to tissue samples, where it binds to target structures without systemic absorption .

Result of Action

The molecular and cellular effects of LISSAMINE FAST RED B are primarily visual. By binding to specific cellular components, the dye enhances the contrast of these structures, making them easier to observe and study under a microscope. This is particularly useful in identifying and analyzing tissue morphology and pathology .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of LISSAMINE FAST RED B. The dye is most effective in a controlled laboratory setting where these factors can be carefully managed. For instance, the pH of the staining solution can affect the binding affinity of the dye to its target structures .

LISSAMINE FAST RED B is a valuable tool in histology and microscopy, providing essential contrast for the detailed study of tissue samples. Its ability to bind selectively to cellular components makes it indispensable for visualizing and analyzing biological structures.

Biochemical Analysis

Biochemical Properties

It is known that the compound is used as a dye in biochemical research, particularly in histological staining . The dye is used to highlight particular features of interest in cells and tissues, such as nuclei and cytoplasm

Cellular Effects

The cellular effects of LISSAMINE FAST RED B are primarily observed in its role as a histological dye. It is used to stain tissues that are difficult to see, enhancing the visibility of certain cellular structures

Molecular Mechanism

As a dye, it likely exerts its effects by binding to certain cellular structures, thereby enhancing their visibility

Temporal Effects in Laboratory Settings

It is known that the dye is used in various staining procedures, which suggests that it may have some degree of stability

Dosage Effects in Animal Models

As a dye used in histological staining, it is likely used in relatively small quantities

Metabolic Pathways

As a dye, it is likely not involved in typical metabolic pathways involving enzymes or cofactors

Transport and Distribution

As a dye, it is likely distributed throughout the cells and tissues it is applied to

Subcellular Localization

As a dye, it is likely localized to the cells and tissues it is applied to

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate involves a diazotization reaction followed by azo coupling. The process typically starts with the nitration of naphthalene to produce 1-naphthol, which is then acetylated to form 4-acetylamino-1-naphthol. This intermediate undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with 2-naphthol-6-sulfonic acid to produce the final azo dye.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors under controlled conditions. The reaction mixture is maintained at a specific temperature and pH to ensure the formation of the desired product. The resulting dye is then purified through filtration and crystallization processes to obtain the final product in its disodium salt form.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the azo bond into a hydrazo bond, resulting in the formation of reduced derivatives.

Substitution: Substitution reactions can occur at various positions on the naphthalene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite and hydrogen gas are commonly used.

Substitution: Various electrophilic and nucleophilic reagents can be employed for substitution reactions.

Major Products Formed:

Oxidized Derivatives: These include compounds with additional oxygen-containing functional groups.

Reduced Derivatives: These include compounds with hydrazo bonds.

Substituted Derivatives: These include compounds with different substituents on the naphthalene ring.

Scientific Research Applications

Textile Industry

Dyeing and Printing:

Acid Red 37 is extensively used in the textile industry for dyeing wool, silk, and polyamide fibers. Its high lightfastness and vibrant red hue make it suitable for producing bright and durable colors in fabrics. The dye's ability to form stable complexes with metal ions enhances the color retention of dyed materials under various environmental conditions .

Synthesis of Other Dyes:

This compound serves as an important intermediate in the synthesis of other azo dyes. It can be coupled with various diazo compounds to create a range of colors and shades, expanding its utility beyond just a single dye .

Cosmetics

Colorant in Personal Care Products:

Due to its safety profile and vibrant color, Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate is employed as a colorant in cosmetics and personal care products. It is used in formulations for lipsticks, blushes, and other makeup items where a stable red color is desired .

Analytical Chemistry

pH Indicator:

The compound exhibits pH-sensitive properties, making it useful as a pH indicator in various chemical analyses. Its color changes at different pH levels, allowing for visual monitoring of pH changes during reactions or processes .

Staining Agent:

In histology and microbiology, Acid Red 37 is used as a staining agent. It aids in the visualization of biological tissues under microscopy by providing contrast against cellular structures .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

Safety and Environmental Considerations

While this compound is generally recognized as safe for use in various applications, it is essential to monitor its environmental impact due to potential toxicity associated with azo dyes. Regulatory frameworks are being established to assess and mitigate risks associated with the use of synthetic dyes in consumer products .

Comparison with Similar Compounds

Acid Red 1

Acid Red 18

Acid Red 88

Biological Activity

Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate, commonly known as C.I. Acid Red 37 , is an azo dye widely used in various applications, including textiles and food. This compound is notable for its vibrant color and potential biological activity, which has garnered interest in both industrial and research contexts. This article delves into the biological activity of C.I. Acid Red 37, summarizing key findings from diverse studies and presenting data tables to illustrate its effects.

- Molecular Formula : C18H17N4Na2O8S2

- CAS Number : 6360-07-2

- Molar Mass : 504.46 g/mol

- Solubility : Very soluble in water, forming a cherry red solution at room temperature .

| Property | Value |

|---|---|

| Molecular Weight | 504.46 g/mol |

| Solubility | 200 g/L in water at 100°C |

| Color in Aqueous Solution | Cherry red |

| Precipitation with HCl | Purple sauce color |

| Color Change with NaOH | Wine red |

Toxicological Studies

Research indicates that azo dyes, including C.I. Acid Red 37, can exhibit various toxicological effects. Studies have shown that exposure to high concentrations may lead to skin and eye irritation, as well as potential mutagenic effects. The compound's structure allows it to undergo metabolic reduction, leading to the formation of potentially harmful amines .

Case Studies

- Skin Sensitization : A study involving guinea pigs assessed the sensitization potential of C.I. Acid Red 37. The results indicated a moderate sensitization response, suggesting that the dye could cause allergic reactions upon dermal exposure .

- Aquatic Toxicity : An investigation into the environmental impact of C.I. Acid Red 37 revealed significant toxicity to aquatic organisms, particularly fish species. The dye's persistence in water systems raises concerns regarding its ecological effects .

- Carcinogenic Potential : Various studies have explored the carcinogenic potential of azo dyes. While C.I. Acid Red 37 has not been definitively classified as a carcinogen, its metabolites have shown mutagenic properties in bacterial assays, warranting further investigation into its long-term health effects .

The biological activity of C.I. Acid Red 37 is primarily attributed to its ability to interact with cellular components:

- Reactive Metabolites : Upon metabolic activation, the dye can form reactive metabolites that bind to DNA and proteins, potentially leading to cellular damage.

- Oxidative Stress : The compound may induce oxidative stress in cells, contributing to cytotoxicity and inflammation.

Properties

IUPAC Name |

disodium;5-[(4-acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O8S2.2Na/c1-9(23)20-11-3-5-14(16(7-11)32(28,29)30)21-22-18-13(19)4-2-10-6-12(31(25,26)27)8-15(24)17(10)18;;/h2-8,24H,19H2,1H3,(H,20,23)(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGIKUGDXINHLL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064258 | |

| Record name | Acid Red 37 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6360-07-2, 302912-22-7 | |

| Record name | Acid Red 37 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006360072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 5-[2-[4-(acetylamino)-2-sulfophenyl]diazenyl]-6-amino-4-hydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acid Red 37 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acid red 37 (c.i. 17045) (diammonium salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID RED 37 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P662T5N3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.